molecular formula C6H11NO2 B2397726 6,6-Dimethylmorpholin-3-one CAS No. 1312457-13-8

6,6-Dimethylmorpholin-3-one

Cat. No.: B2397726
CAS No.: 1312457-13-8
M. Wt: 129.159
InChI Key: KPXBHBMOLSFNMG-UHFFFAOYSA-N
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Description

6,6-Dimethylmorpholin-3-one is an organic compound with the molecular formula C6H11NO2 It is a derivative of morpholine, characterized by the presence of two methyl groups at the 6th position and a ketone group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6,6-Dimethylmorpholin-3-one involves the hydrogenation of 2-dibenzylamino-1,1-dimethyl-ethoxy-acetic acid ethyl ester in ethanol using palladium(II) hydroxide as a catalyst. The reaction is carried out at 60°C for 16 hours, resulting in the formation of this compound as a colorless liquid .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6,6-Dimethylmorpholin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethylmorpholin-3-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

    Morpholine: Lacks the methyl and ketone groups, making it less lipophilic and reactive.

    2,6-Dimethylmorpholine: Similar structure but lacks the ketone group, affecting its reactivity and applications.

    3,3-Dimethylmorpholine: Different position of methyl groups, leading to different chemical properties.

Uniqueness: 6,6-Dimethylmorpholin-3-one is unique due to the presence of both methyl groups and a ketone group, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and interact with biological molecules makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6,6-dimethylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)4-7-5(8)3-9-6/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXBHBMOLSFNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(2-Dibenzylamino-1,1-dimethyl-ethoxy)-acetic acid ethyl ester (Example 172, step 1) was hydrogenated in EtOH with Pd(OH)2 for 16 hours at 60° C. The desired 6,6-dimethyl-morpholin-3-one (585 mg, 60% purity, quant.) was obtained as a colorless liquid, MS: m/e=129 (M+H+) and used in the next step without further purification.
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